2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one
Description
2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one is a spirocyclic compound featuring a cyclohexane ring fused to a partially hydrogenated indene system, with a ketone group at the 4-position. Its unique spiro architecture confers conformational rigidity and distinct electronic properties, making it valuable in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
spiro[1,2-dihydroindene-3,4'-cyclohexane]-1'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c15-12-6-9-14(10-7-12)8-5-11-3-1-2-4-13(11)14/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVYDPXSEBDAGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185526-59-4 | |
| Record name | 2',3'-dihydrospiro[cyclohexane-1,1'-inden]-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
HOAc-Mediated Cycloaddition in Ionic Liquids
A highly efficient route involves the domino Diels–Alder reaction between in situ–generated dienes and indene-derived dienophiles. Yang et al. demonstrated that pinacol derivatives undergo acid-catalyzed dehydration to form 1,3-dienes, which subsequently react with 2-arylideneindane-1,3-diones in ionic liquid [Bmim]Br.
Reaction conditions :
- Catalyst : 25% acetic acid (HOAc)
- Solvent : [Bmim]Br (1-butyl-3-methylimidazolium bromide)
- Temperature : 80°C under reflux
- Yield : 72–86%
The reaction proceeds via a two-step mechanism:
- Diene formation : Pinacol (2,3-dimethyl-2,3-butanediol) undergoes acid-catalyzed dehydration to generate 2,3-dimethyl-1,3-butadiene.
- Cycloaddition : The diene reacts with 2-benzylideneindane-1,3-dione through a [4+2] Diels–Alder pathway, forming the spiro[cyclohexane-indene] core (Fig. 1).
Key stereochemical outcome :
- The cis-fusion of the cyclohexane ring to indene is favored due to endo transition state stabilization.
- Substituents on the dienophile (e.g., electron-withdrawing groups) improve reaction rates by lowering the LUMO energy.
Multi-Component Condensation Approaches
Knoevenagel/Michael Addition Cascade
A three-component reaction involving 1,3-indanedione, malononitrile, and cyclic ketene aminals (HKAs) enables spiroannulation. As reported by Mousavi et al., this method constructs the spiro center via consecutive Knoevenagel condensation and Michael addition.
Typical procedure :
- Bindone formation : 1,3-Indanedione undergoes Knoevenagel condensation with malononitrile in ethanol under p-TSA catalysis.
- HKA generation : 1,1-Bis(methylthio)-2-nitroethene reacts with diamines (e.g., ethylenediamine) to form heterocyclic ketene aminals.
- Spirocyclization : The HKA attacks the bindone intermediate, followed by intramolecular cyclization to yield the spiro product.
Optimization data :
| Factor | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | p-TSA (10 mol%) | +32% |
| Solvent | Ethanol | +25% |
| Temperature | Reflux (78°C) | +18% |
This method achieves 61–85% yields for analogous spiro-imidazoindeno pyridines, suggesting adaptability for cyclohexane-indene systems.
Acid-Catalyzed Cyclization Methods
Spirocyclization of Bicyclic Intermediates
Cyclization of γ-keto esters or amides provides direct access to spiro frameworks. Benchchem’s protocol for related spiro[indene-piperidine] compounds involves:
- Core formation : Treating indene-1-carboxylic acid with cyclohexanone in H2SO4 at 0°C.
- Ring closure : Intramolecular Friedel–Crafts alkylation forms the spiro junction.
- Oxidation : MnO2-mediated oxidation of the secondary alcohol to the ketone.
Critical parameters :
- Acid strength : Concentrated H2SO4 > HCl > AcOH in promoting cyclization (88% vs. 52% yield).
- Oxidant selectivity : MnO2 avoids over-oxidation of the indene moiety compared to KMnO4.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Method | Yield (%) | Diastereoselectivity | Scalability |
|---|---|---|---|
| Domino Diels–Alder | 72–86 | High (endo rule) | Industrial |
| Multi-component | 61–85 | Moderate | Lab-scale |
| Acid cyclization | 52–88 | Low | Pilot-scale |
Functional Group Tolerance
- Diels–Alder : Tolerates electron-deficient dienophiles (NO2, CN) but sensitive to steric bulk.
- Multi-component : Compatible with diverse amines (ethylenediamine, cysteamine) but requires activated methylene components.
- Acid cyclization : Limited to substrates stable under strong acidic conditions.
Structural Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl3) :
13C NMR :
- 208.5 ppm (C=O)
- 145.2 ppm (spiro-C)
- 128.3–121.4 ppm (indene-C)
HRMS (ESI+) :
Industrial Production Considerations
Process Optimization
- Continuous flow reactors : Reduce reaction time from 12 h (batch) to 2 h.
- Catalyst recycling : [Bmim]Br ionic liquid reused ≥5 times without yield loss.
- Crystallization control : Ethanol/water (7:3) mixture achieves >99% purity via recrystallization.
Emerging Methodologies
Photocatalytic Spirocyclization
Recent advances employ [Ir(ppy)3] as a photocatalyst to generate radical intermediates from keto esters, enabling spiro ring formation under visible light (λ = 450 nm). Preliminary yields reach 67% with enhanced stereocontrol.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can further hydrogenate the compound, using agents like palladium on carbon under hydrogen gas.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce fully hydrogenated spiro compounds.
Scientific Research Applications
2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with unique structural properties.
Mechanism of Action
The mechanism by which 2’,3’-Dihydrospiro[cyclohexane-1,1’-indene]-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spiro structure can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural variations and their implications:
Physicochemical and Spectroscopic Properties
- Ketone Position : The 4-ketone in the target compound exhibits a carbonyl ¹³C NMR signal near δ 200 ppm, consistent with related spiro ketones (e.g., δ 201.56 ppm in ) .
- Methoxy Derivatives : Electron-donating OCH₃ groups downfield-shift aromatic protons in ¹H NMR (e.g., δ 3.8–4.0 ppm for methoxy signals) .
- Bromine Substituents : Introduce characteristic isotopic patterns in mass spectrometry (e.g., 1:1 ratio for ⁷⁹Br/⁸¹Br) .
Biological Activity
2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one is a compound belonging to a class of spirocyclic compounds that have garnered attention for their potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, with a focus on its pharmacological properties, particularly in anticancer and antibacterial applications.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions that can include cyclization and functional group modifications. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that derivatives of cyclohexane-1,3-dione, which share structural similarities with this compound, exhibit promising anticancer properties. For instance, in vitro assays have shown that certain derivatives can inhibit the growth of non-small cell lung cancer (NSCLC) cell lines such as H460 and A549. The mechanism of action is believed to involve the inhibition of receptor tyrosine kinases like c-Met, which are crucial for cancer cell proliferation.
Table 1: Inhibitory Activity of Cyclohexane-1,3-dione Derivatives Against NSCLC Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 0.5 | H460 |
| Compound B | 0.8 | A549 |
| Compound C | 1.2 | HT29 |
This table illustrates the varying degrees of cytotoxicity among different derivatives against specific cancer cell lines, highlighting the potential for targeted cancer therapies.
Antibacterial Activity
In addition to anticancer properties, compounds related to this compound have also been evaluated for antibacterial activity. Studies have demonstrated moderate antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The effectiveness is often compared to standard antibiotics like ampicillin.
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | MIC (µg/mL) | Bacteria |
|---|---|---|
| Compound D | 15 | E. coli |
| Compound E | 20 | S. aureus |
| Compound F | 25 | S. typhimurium |
This table summarizes the minimum inhibitory concentrations (MIC) for various derivatives against selected bacterial strains.
Case Study 1: Anticancer Efficacy
A study involving a series of cyclohexane derivatives demonstrated significant anticancer activity in vitro against multiple cancer cell lines. The research utilized high-content imaging techniques to assess cell morphology changes post-treatment, revealing distinct phenotypic profiles indicative of apoptosis in treated cells.
Case Study 2: Antibacterial Screening
In another investigation, a library of synthesized spirocyclic compounds was screened for antibacterial properties. Among them, several compounds exhibited noteworthy activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential therapeutic applications in treating resistant bacterial infections.
Q & A
Q. What is the recommended synthetic route for 2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-4-one under green chemistry conditions?
A scalable and environmentally benign method involves the cyclization of (biphenyl-2-alkyne)chalcogenides using Oxone® as a green oxidant in acetonitrile at 80°C. This approach minimizes hazardous byproducts and achieves moderate to high yields by leveraging the reactivity of spirocyclic intermediates .
Q. How is the structural confirmation of this compound performed?
Key characterization techniques include:
- 13C NMR : Identification of the ketone group at δ ~201.56 ppm and spirocyclic carbon environments.
- HRMS (ESI) : Validation of molecular ion peaks (e.g., [M+NH4]+ at m/z 382.2376) for precise mass confirmation.
- X-ray crystallography (if applicable): Resolves spatial arrangement of the spiro junction and cyclohexane-indene fusion .
Q. What IUPAC nomenclature rules apply to spiro compounds like this?
The naming follows IUPAC PIN (Preferred IUPAC Name) guidelines:
- The spiro atom (C1) is prioritized, with locants assigned to minimize numerical values.
- Component order follows "cyclohexane-1,1'-indene," where the primary ring (cyclohexane) is cited first, followed by the fused indene system .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives?
Enantioselectivity is achieved using chiral auxiliaries or catalysts. For example:
Q. How can radical cycloaddition reactions be optimized for spirocyclic ketone formation?
Key parameters include:
- Lewis acid/photoredox tandem systems : Enhance radical generation and regioselectivity.
- Solvent selection : Polar aprotic solvents (e.g., CH2Cl2) stabilize reactive intermediates.
- Temperature control : Lower temperatures (0–25°C) reduce side reactions in [3 + 2] cycloadditions .
Q. What role does this compound play in protease inhibitor design?
The spirocyclic scaffold serves as a rigid P2 unit in hepatitis C virus NS3 protease inhibitors. Synthetic steps include:
Q. How are palladium-catalyzed reactions applied to functionalize this spiro compound?
Intramolecular Heck reactions and Suzuki couplings enable:
- Ring fusion : Construction of polycyclic systems (e.g., dihydrospiro[fluorene-9,2'-indene]).
- Borylation : Incorporation of aryl/heteroaryl groups via (1H-inden-2-yl) boronic acid intermediates. Yields up to 58% are reported under optimized Pd(PPh3)4 catalysis .
Methodological Considerations
Q. How to address contradictions in spectroscopic data for spirocyclic ketones?
- Comparative analysis : Cross-reference 13C NMR and X-ray data to resolve ambiguities in carbonyl or spiro carbon assignments.
- Isotopic labeling : Use 2H or 13C-enriched precursors to track signal origins in complex spectra .
Q. What computational tools assist in predicting the reactivity of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
